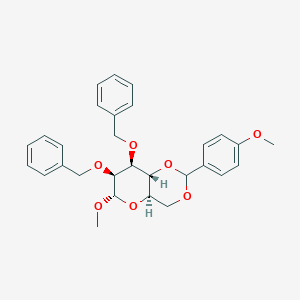

Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-a-D-mannopyranoside

Description

Structure and Synthesis Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside is a protected mannose derivative featuring benzyl ethers at C2 and C3 and a 4-methoxybenzylidene acetal spanning C4 and C6. The methyl group at the anomeric position stabilizes the α-configuration, making it a critical intermediate in oligosaccharide synthesis . Its synthesis typically involves regioselective protection strategies. For example, benzylidene acetal formation under acidic conditions followed by benzylation at C2/C3 using benzyl bromide and a base (e.g., NaH) is a common approach .

Applications

This compound is pivotal in glycoscience for constructing complex glycans, particularly in studies of carbohydrate-protein interactions and glycan array development . Its orthogonal protecting groups (benzyl and benzylidene) allow sequential deprotection, enabling precise glycosylation in multistep syntheses .

Properties

Molecular Formula |

C29H32O7 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

(4aR,6S,7S,8S,8aR)-6-methoxy-2-(4-methoxyphenyl)-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |

InChI |

InChI=1S/C29H32O7/c1-30-23-15-13-22(14-16-23)28-34-19-24-25(36-28)26(32-17-20-9-5-3-6-10-20)27(29(31-2)35-24)33-18-21-11-7-4-8-12-21/h3-16,24-29H,17-19H2,1-2H3/t24-,25-,26+,27+,28?,29+/m1/s1 |

InChI Key |

DHAREFMCLBQPOA-CJQKIOCDSA-N |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Protection of Hydroxyl Groups by Benzylation

- The starting material is typically a mannopyranoside derivative with free hydroxyl groups.

- The 2- and 3-hydroxyl groups are selectively protected by benzylation using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

- The reaction is carried out under anhydrous conditions, often in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- The selective benzylation is facilitated by the differential reactivity of hydroxyl groups and steric factors.

Formation of 4,6-O-(4-methoxybenzylidene) Acetal

- The 4 and 6 hydroxyl groups are protected by forming a cyclic acetal with 4-methoxybenzaldehyde.

- This step involves acid-catalyzed condensation, typically using an acid catalyst such as p-toluenesulfonic acid or camphorsulfonic acid.

- The reaction is performed under reflux in anhydrous solvents like benzene or toluene with azeotropic removal of water to drive the equilibrium toward acetal formation.

- The 4-methoxybenzylidene group provides both protection and a chromophore for easier monitoring by spectroscopic methods.

Methylation of the Anomeric Hydroxyl Group

- The anomeric hydroxyl group is methylated to form the methyl glycoside.

- This is commonly achieved by treating the hemiacetal with methyl iodide or dimethyl sulfate in the presence of a base such as silver oxide or potassium carbonate.

- The reaction conditions are controlled to favor the formation of the α-anomer.

Purification

- The crude product is purified by silica gel chromatography.

- Elution is typically performed using gradients of ethyl acetate in hexanes (e.g., 5–11% EtOAc in hexanes).

- The purified compound is characterized by NMR, mass spectrometry, and other spectroscopic techniques to confirm structure and purity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzylation of 2,3-OH groups | Benzyl bromide, NaH or K2CO3 | DMF or THF | 0 °C to RT | 80-90 | Selective protection of 2,3-OH |

| Formation of 4,6-O-benzylidene | 4-Methoxybenzaldehyde, p-TsOH (acid catalyst) | Benzene or toluene | Reflux, azeotropic | 75-85 | Cyclic acetal formation with water removal |

| Methylation of anomeric OH | Methyl iodide, Ag2O or K2CO3 | CH2Cl2 or acetone | RT to reflux | 70-80 | Formation of methyl glycoside α-anomer |

| Purification | Silica gel chromatography | Hexanes/EtOAc | Ambient | - | Gradient elution for product isolation |

Research Findings and Mechanistic Insights

- The benzylidene acetal formation is highly regioselective for the 4,6-hydroxyl groups due to their spatial proximity and the stability of the six-membered acetal ring formed.

- The benzyl protecting groups at positions 2 and 3 are stable under acidic conditions used for acetal formation, allowing orthogonal protection strategies.

- Studies using NMR and kinetic isotope effects suggest that the formation of the α-methyl glycoside proceeds via a dissociative mechanism involving an oxocarbenium ion intermediate, with the benzylidene group influencing stereoselectivity by conformational constraints.

- The protected mannopyranoside is a versatile intermediate for further glycosylation reactions, including C-glycoside formation, as demonstrated in recent literature where 2,3-di-O-benzyl-4,6-O-benzylidene protected donors were activated under BSP/Tf2O conditions for coupling with various acceptors.

Summary Table of Key Synthetic Features

| Feature | Description |

|---|---|

| Starting material | α-D-mannopyranoside or derivative |

| Protection groups | Benzyl (2,3-OH), 4-methoxybenzylidene (4,6-OH) |

| Methylation | Anomeric OH to methyl glycoside |

| Reaction type | Nucleophilic substitution, acid-catalyzed acetal formation |

| Purification | Silica gel chromatography with hexanes/ethyl acetate gradient |

| Typical yields | 70-90% per step |

| Applications | Intermediate for glycosylation, carbohydrate synthesis |

Chemical Reactions Analysis

Deprotection Reactions

The benzylidene and benzyl groups in this compound undergo controlled cleavage under specific conditions:

Acid-Catalyzed Benzylidene Cleavage

The 4,6-O-(4-methoxybenzylidene) acetal is selectively hydrolyzed using acidic conditions to generate diol intermediates. For example:

Hydrogenolytic Benzyl Removal

Benzyl ethers are cleaved via hydrogenolysis (H₂/Pd-C), though this step is typically reserved for later stages to retain intermediate stability .

Oxidation Reactions

The compound participates in oxidation to generate carbonyl or carboxylic acid derivatives:

TEMPO/BAIB Oxidation

-

Conditions : BAIB (bis(acetoxy)iodobenzene) and TEMPO in CH₂Cl₂/H₂O at room temperature .

-

Outcome : Converts primary alcohols to carboxylic acids (e.g., synthesis of compound 19 in ) with 63% yield over three steps.

Swern Oxidation

-

Conditions : Oxalyl chloride/DMSO followed by triethylamine quenching .

-

Outcome : Oxidizes secondary alcohols to ketones, critical for introducing reactive electrophilic sites.

Glycosylation Reactions

This derivative serves as a glycosyl donor or acceptor in oligosaccharide synthesis:

Microwave-Assisted Glycosidic Bond Formation

-

Conditions : Microwave heating at 150°C for 8 minutes with DMFDNA .

-

Outcome : Forms β-1,4-linked disaccharides (e.g., 19 ) with reduced decomposition compared to conventional heating .

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Glycosylation | Microwave, DMFDNA, 150°C, 8 min | 63% | |

| Benzylidene Cleavage | AcOH/H₂O/THF, 45°C, 12 h | 91% | |

| TEMPO/BAIB Oxidation | CH₂Cl₂/H₂O, rt, 2.5 h | 54% |

Regioselective Functionalization

The compound’s protecting groups enable precise manipulation:

Benzoylation at C4-OH

Acetylation Dynamics

-

Catalyst : Me₂SnCl₂ facilitates 3-O-acylation with acetyl chloride (95–98% yields in rhamnoside analogues) .

Decarboxylative Elimination

Carboxylic acid intermediates derived from oxidation undergo elimination:

Structural and Mechanistic Insights

-

NMR Analysis : Distinct peaks for benzylidene (δ 7.3–6.9 ppm) and methoxy groups (δ 3.3 ppm) confirm regiochemistry .

-

Thermal Stability : Microwave conditions prevent glycosidic bond cleavage, unlike conventional heating .

This compound’s reactivity profile underscores its utility in carbohydrate synthesis, particularly for constructing biologically active molecules. Experimental protocols emphasize the importance of solvent choice, temperature control, and protecting group strategy to achieve high selectivity and yields .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C29H32O7

- Molecular Weight : 492.6 g/mol

- CAS Number : 94902-60-0

The compound features a benzylidene moiety, which is known to enhance the compound's lipophilicity and biological activity. Its structure allows for interaction with various biological targets, making it a candidate for drug development.

Antitumor Activity

One of the most notable applications of methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside is its potential as an antitumor agent. Research has demonstrated that derivatives of this compound can act as cytotoxic agents by liberating benzaldehyde, which has been shown to reduce tumor sizes in experimental models:

- In a study involving mouse mammary carcinoma models, the compound exhibited significant reductions in tumor size without showing toxicity or mutagenic properties in standard tests such as the Ames test .

Glycosylation Reactions

The compound is also useful in synthetic organic chemistry, particularly in glycosylation reactions. It serves as a glycosyl donor due to its ability to participate in chemical transformations that form glycosidic bonds. This property is crucial for synthesizing more complex carbohydrates and glycosides:

- The use of methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside in chemical O-glycosylations has been highlighted as a method to create novel glycosyl donors and acceptors .

Case Studies and Research Findings

Potential in Drug Development

The unique properties of methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside make it a promising candidate for further research and development in pharmaceuticals. Its ability to modulate biological pathways could lead to new therapies for cancer and other diseases.

Mechanism of Action

The mechanism of action of Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-a-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. It can inhibit or modify the activity of these enzymes, thereby affecting various biological pathways. The benzylidene and methoxybenzylidene groups play a crucial role in stabilizing the compound and facilitating its interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Sugar Moiety Differences: The mannose derivative (target compound) has axial C2/C3 hydroxyls, influencing its stereochemical reactivity in glycosylation compared to glucose (equatorial C2/C3) . Glucose analogs (e.g., ) exhibit better-documented antimicrobial activity, likely due to enhanced enzyme targeting.

Protection Patterns :

- Benzylidene acetals (e.g., 4-methoxybenzylidene) offer acid-labile protection, enabling selective deprotection for further functionalization .

- Compounds with additional benzyl groups (e.g., 1,2,3-tri-O-benzyl in ) show increased lipophilicity, favoring applications in drug delivery .

Synthetic Utility: The target compound’s orthogonal protections facilitate sequential glycosylation, as seen in β-mannosylation reactions (e.g., , % yield) . In contrast, tetra-O-benzylated mannose () requires harsher conditions for deprotection, limiting its versatility .

Azide-containing analogs (e.g., ) enable click chemistry for glycoconjugate vaccine development, a feature absent in the target compound .

Physical Properties: Crystallographic data for similar compounds (e.g., : monoclinic system, β = 99.87°) highlight conformational rigidity imparted by benzylidene groups . The 4-methoxybenzylidene group enhances UV detectability, aiding chromatographic analysis compared to non-aromatic acetals .

Biological Activity

Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside is a complex glycoside with significant potential in biochemical applications. Its structure includes multiple benzyl groups and a methoxybenzylidene moiety, which contribute to its biological activity. This article reviews the compound's biological properties, focusing on its role as a glycosidase inhibitor and its potential therapeutic applications.

- Molecular Formula : C29H32O7

- Molecular Weight : 492.56 g/mol

- CAS Number : 21131-57-1

Glycosidase Inhibition

Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside has been studied for its inhibitory effects on various glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates, playing crucial roles in numerous biological processes.

- Inhibition Studies :

- The compound has shown promising results as a selective inhibitor of β-glycosidases, which are involved in the metabolism of glycoconjugates and can be targeted for therapeutic interventions in diseases like Gaucher's disease .

- Research indicates that derivatives of α-D-mannopyranosides exhibit varying degrees of inhibition against different glycosidases, with modifications in the benzyl and methoxy groups significantly affecting their potency .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside possess antibacterial properties.

- Case Study Findings :

- A study on mannopyranoside derivatives highlighted their effectiveness against several bacterial strains, indicating that structural modifications could enhance their antimicrobial efficacy .

- The presence of aromatic substituents was linked to increased antibacterial activity, suggesting a potential pathway for developing new antimicrobial agents based on this compound's structure .

Structure-Activity Relationship (SAR)

The biological activity of methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside can be attributed to its unique structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Benzyl Groups | Enhance lipophilicity and enzyme binding |

| Methoxy Group | Modulates electronic properties |

| Benzylidene Moiety | Influences steric hindrance and selectivity |

Q & A

What are the key synthetic strategies for introducing the 4-methoxybenzylidene acetal in this compound?

The 4-methoxybenzylidene acetal at the 4,6-positions is typically introduced via acid-catalyzed condensation of 4-methoxybenzaldehyde with the diol group of methyl α-D-mannopyranoside. This reaction requires precise control of stoichiometry and reaction time to avoid over-substitution or ring-opening. For example, deuterium-labeled analogs (e.g., benzylidene-1-d derivatives) are synthesized using isotopically labeled aldehydes to study reaction mechanisms . Post-condensation, the intermediate is protected with benzyl groups at the 2,3-positions using BnBr under basic conditions (e.g., BuNBr/BuSnO), yielding the fully protected derivative .

Methodological Note : NMR (e.g., H and C) and mass spectrometry are critical for confirming regioselectivity and acetal formation.

How does the 4-methoxybenzylidene group influence the compound’s reactivity in glycosylation reactions?

The 4-methoxybenzylidene group acts as a transient protecting group that stabilizes the pyranose ring while enabling regioselective functionalization. Its electron-donating methoxy substituent enhances acetal stability under acidic conditions but allows reductive ring-opening using reagents like BH•NMe–AlCl in toluene. This generates a diol intermediate for subsequent glycosylation . Studies on deuterium-labeled analogs reveal kinetic isotope effects during reductive cleavage, suggesting a concerted mechanism involving hydride transfer .

Advanced Consideration : Electronic effects of the 4-methoxy group modulate reaction rates. For example, replacing it with a p-bromo substituent slows reductive opening due to electron withdrawal .

What are the challenges in achieving stereoselective β-mannosylation using derivatives of this compound?

β-Mannosylation is notoriously difficult due to steric hindrance and the axial C2 hydroxyl group. However, derivatives of this compound (e.g., thioglycosides) can adopt a B boat conformation when activated with NIS/TfOH, promoting β-selectivity. The 4,6-O-(4-methoxybenzylidene) group restricts pyranose flexibility, favoring transition states that lead to β-linkages .

Experimental Design : Use low-temperature glycosylation (-40°C) with thiomannosyl donors and monitor stereochemistry via H NMR coupling constants (e.g., ≈ 1.5–2.0 Hz for β-anomers) .

How can regioselective deprotection of the benzyl groups be achieved without disrupting the acetal?

Benzyl groups at the 2,3-positions are typically removed via catalytic hydrogenation (H, Pd/C). However, the 4-methoxybenzylidene acetal is acid-sensitive and may hydrolyze under prolonged hydrogenation. A safer approach is using Birch reduction (Li/NH) or Lewis acid-mediated cleavage (e.g., BCl in DCM), which selectively targets benzyl ethers .

Data Contradiction : Some studies report partial acetal hydrolysis with BCl, necessitating optimization of reaction time and temperature .

What role does this compound play in oligosaccharide assembly?

As a glycosyl donor, this compound enables iterative synthesis of mannose-containing oligosaccharides. For example, after reductive opening of the 4,6-acetal, the resulting diol can be glycosylated at the 4-position. Subsequent deprotection and coupling yield branched structures like α-(1→4)-linked mannans .

Case Study : Methyl 2,3-di-O-benzyl-4,6-O-benzylidene derivatives have been used to synthesize tumor-associated carbohydrate antigens, with yields >70% for disaccharide formation under optimized conditions .

How does the 4-methoxybenzylidene group affect crystallographic analysis of this compound?

X-ray crystallography reveals that the 4-methoxybenzylidene group induces a C chair conformation in the mannopyranose ring. The acetal’s rigid geometry facilitates crystal packing, enabling high-resolution structural determination (e.g., C–O bond lengths ≈ 1.41–1.43 Å) .

Advanced Technique : Anisotropic displacement parameters (ADPs) highlight minor conformational distortions at the acetal oxygen, correlating with NMR-derived torsional angles .

What analytical methods are essential for characterizing this compound?

- NMR : H/C NMR confirms substitution patterns (e.g., benzylidene protons as doublets at δ 5.4–5.6 ppm).

- MS : High-resolution ESI-MS validates molecular weight (CHO, [M+Na] calc. 517.1834) .

- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for deuterated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.